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Executive Summary
Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase

(JAK) family, which also includes JAK1, JAK2, and JAK3. TYK2 is a critical mediator of

cytokine signaling, playing a pivotal role in both innate and adaptive immunity. It is centrally

involved in the signal transduction of key cytokines such as Interleukin-12 (IL-12), IL-23, and

Type I Interferons (IFNs). Dysregulation of the TYK2 signaling pathway is implicated in the

pathogenesis of numerous autoimmune and inflammatory diseases, making it a highly

attractive target for therapeutic intervention. This guide provides a comprehensive overview of

the molecular mechanisms governing TYK2 activation and its intricate regulation, summarizes

key quantitative data, details essential experimental protocols for its study, and presents visual

diagrams of its signaling pathways.

TYK2 Domain Architecture and Function
TYK2 is a large, multidomain protein comprising four principal domains, each with a distinct

function in the protein's activation and regulatory cycle.

JH1 (Janus Homology 1) Domain: This is the C-terminal catalytic kinase domain. It

possesses the canonical features of a tyrosine kinase, including an ATP-binding pocket and

an activation loop. Phosphorylation of key tyrosine residues (Y1054/Y1055) within this loop

is essential for full enzymatic activity.
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JH2 (Janus Homology 2) Domain: Known as the pseudokinase domain, JH2 is structurally

homologous to the JH1 domain but lacks key catalytic residues, rendering it enzymatically

inactive. Its primary role is regulatory; it maintains the JH1 domain in an autoinhibited state.

The JH2 domain contains an ATP-binding pocket, and the binding of ATP to this site can

stabilize the domain. This domain is the target of novel allosteric inhibitors.

SH2 (Src Homology 2) Domain: This domain facilitates protein-protein interactions by binding

to specific phosphotyrosine motifs on cytokine receptors and other signaling molecules,

including STATs.

FERM (Band 4.1, Ezrin, Radixin, Moesin) Domain: Located at the N-terminus, the FERM

domain is crucial for the association of TYK2 with the cytoplasmic tails of cytokine receptors.

Mechanism of TYK2 Activation
The activation of TYK2 is a tightly controlled, multi-step process initiated by cytokine binding to

their cognate receptors on the cell surface.

Cytokine Binding and Receptor Dimerization: Cytokines such as IL-12, IL-23, or Type I IFNs

bind to their specific receptor subunits. This binding event induces a conformational change,

leading to the dimerization or oligomerization of the receptor chains.

Juxtaposition and Trans-phosphorylation: TYK2 is constitutively associated with the

intracellular domain of one of the receptor chains (e.g., IFNAR1, IL-12Rβ1). Receptor

dimerization brings two JAK family members (e.g., TYK2 and JAK1, or TYK2 and JAK2) into

close proximity. This allows for the reciprocal trans-phosphorylation of the JAKs on their

activation loop tyrosine residues. For human TYK2, these are tyrosines 1054 and 1055.

Full Catalytic Activity: This activation loop phosphorylation induces a conformational change

in the JH1 kinase domain, relieving autoinhibition and enabling full catalytic activity.

Receptor and STAT Phosphorylation: The now fully active TYK2 (along with its partner JAK)

phosphorylates multiple tyrosine residues on the cytoplasmic tails of the cytokine receptors.

These newly created phosphotyrosine sites serve as docking sites for the SH2 domains of

Signal Transducer and Activator of Transcription (STAT) proteins.
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STAT Activation and Dimerization: Upon recruitment to the receptor complex, STATs are

themselves phosphorylated by TYK2. This phosphorylation event causes the STATs to

dissociate from the receptor, dimerize via their own SH2 domains, and translocate to the

nucleus.

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the

promoter regions of target genes, initiating the transcription of genes involved in

inflammation, immune cell differentiation, and proliferation.

// Activation Steps Cytokine -> receptor1 [label="1. Binding & Dimerization"]; Cytokine ->

receptor2 [style=invis];

{rank=same; receptor1; receptor2}

TYK2_active [label="Active p-TYK2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

JAK2_active [label="Active p-JAK2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

TYK2_inactive -> TYK2_active [label="2. Trans-phosphorylation", style=dashed,

arrowhead=open]; JAK2_inactive -> JAK2_active [style=dashed, arrowhead=open];

TYK2_inactive -> JAK2_active [label="P", dir=forward, arrowhead=tee, color="#EA4335"];

JAK2_inactive -> TYK2_inactive [label="P", dir=forward, arrowhead=tee, color="#EA4335"];

receptor1_p [label="Phosphorylated\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF",

peripheries=2];

TYK2_active -> receptor1_p [label="3. Receptor\nPhosphorylation", style=dashed,

arrowhead=open]; JAK2_active -> receptor1_p [style=dashed, arrowhead=open];

STAT_inactive -> receptor1_p [label="4. STAT Recruitment"];

STAT_p [label="p-STAT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

receptor1_p -> STAT_p [label="5. STAT Phosphorylation"];

STAT_p -> STAT_dimer [label="6. Dimerization"]; STAT_dimer -> DNA [label="7. Nuclear

Translocation"]; DNA -> Transcription [label="8. Transcription Initiation"];
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// Logical flow edges receptor1 -> receptor1_p [style=invis]; TYK2_inactive -> receptor1

[style=invis]; JAK2_inactive -> receptor2 [style=invis]; TYK2_active -> receptor1 [style=invis];

JAK2_active -> receptor2 [style=invis];

}

Caption: Canonical TYK2 activation via the JAK-STAT signaling cascade.

Regulation of TYK2 Activity
Given its potent pro-inflammatory functions, TYK2 activity is subject to multiple layers of

negative regulation to prevent excessive signaling and maintain immune homeostasis.

Autoinhibition by the JH2 Pseudokinase Domain: In the basal state, the JH2 domain

physically interacts with the JH1 kinase domain, imposing a steric hindrance that locks the

kinase domain in an inactive conformation. This intramolecular interaction prevents ATP

binding and substrate access to the JH1 active site. The binding of selective allosteric

inhibitors to the JH2 domain can stabilize this autoinhibited state.

Protein Tyrosine Phosphatases (PTPs): PTPs, such as PTPN2, can dephosphorylate the key

tyrosine residues in the TYK2 activation loop, thereby inactivating the kinase and terminating

the signaling cascade.

Suppressors of Cytokine Signaling (SOCS): The SOCS family of proteins, particularly

SOCS1 and SOCS3, are transcriptional targets of the JAK-STAT pathway and act in a

classic negative feedback loop. SOCS proteins can bind to phosphorylated cytokine

receptors, sterically blocking STAT recruitment. Additionally, they can directly bind to JAKs,

including TYK2, and inhibit their kinase activity. They also target JAKs for proteasomal

degradation by recruiting E3 ubiquitin ligases.

// Regulatory Actions JH2 -> TYK2_inactive [label="Autoinhibition\n(Stabilizes Inactive State)",

arrowhead="tee", color="#EA4335", style=dashed]; PTPN2 -> TYK2_active

[label="Dephosphorylation\n(Removes 'P')", arrowhead="tee", color="#EA4335"]; SOCS3 ->

TYK2_active [label="Direct Inhibition &\nUbiquitination-Degradation", arrowhead="tee",

color="#EA4335"];

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


// Connection for context TYK2_active -> SOCS3 [label="Induces SOCS3

Expression\n(Negative Feedback)", style=dotted, dir=back, color="#4285F4", constraint=false];

}

Caption: Key negative regulatory mechanisms controlling TYK2 activity.

Quantitative Data Summary
The development of selective TYK2 inhibitors has been facilitated by a deep understanding of

its structural and kinetic properties. The tables below summarize key quantitative data related

to ligand binding and inhibitor selectivity.

Table 1: Ligand Binding Affinities for TYK2 Domains

Ligand TYK2 Domain Assay Method Affinity (Kd) Reference

ATP JH2
Surface Plasmon

Resonance
24 µM [1]

Mant-ATP JH2
Spectrofluoromet

ry
15 µM [1]

Deucravacitinib JH2
HTRF Binding

Assay
0.2 nM (IC50) [2]

Deucravacitinib JH2 Morrison Titration 0.02 nM (Ki) [2]

Novel Ligand

(SHR9332)
JH2

Biochemical

Assay
0.04 nM [3]

Table 2: Selectivity Profile of Deucravacitinib vs. Other JAK Inhibitors

Data from in vitro whole-blood assays.
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Inhibitor
Target
Pathway

IC50 (nM)
Selectivity vs.
TYK2/JAK2

Reference

Deucravacitinib
TYK2/JAK2 (IL-

23)
5.3 - [4][5]

JAK1/JAK3 (IL-2) 2300 ~434-fold [4][5]

JAK2/JAK2 (GM-

CSF)
>10000 >1886-fold [4][5]

Tofacitinib
TYK2/JAK2 (IL-

23)
3400 - [4][5]

JAK1/JAK3 (IL-2) 19
~179-fold vs.

TYK2
[4][5]

JAK2/JAK2 (GM-

CSF)
120

~28-fold vs.

TYK2
[4][5]

Upadacitinib
TYK2/JAK2 (IL-

23)
4900 - [4][5]

JAK1/JAK3 (IL-2) 43
~114-fold vs.

TYK2
[4][5]

JAK2/JAK2 (GM-

CSF)
160

~31-fold vs.

TYK2
[4][5]

Detailed Experimental Protocols
In Vitro TYK2 Kinase Assay
This protocol is for measuring the enzymatic activity of recombinant TYK2 and the potency of

inhibitors.

Materials:

Active, recombinant human TYK2 protein

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl₂, 2.5mM MnCl₂)
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Substrate (e.g., Poly(Glu, Tyr) 4:1)

ATP (at Km concentration)

Test compounds (inhibitors) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega)

384-well plates

Procedure:

Reagent Preparation: Thaw all reagents on ice. Prepare a 5x Kinase Assay Buffer. Dilute the

substrate in an appropriate buffer to the desired working concentration.

Compound Plating: Serially dilute test compounds in DMSO. Add 1 µL of each compound

dilution to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibitor" control.

Enzyme Preparation: Dilute the active TYK2 enzyme to a 2x working concentration in Kinase

Assay Buffer.

Reaction Initiation: Add 10 µL of a 2x ATP/Substrate mix to each well. Immediately after, add

10 µL of the 2x TYK2 enzyme solution to initiate the reaction. The final volume should be 20

µL.

Incubation: Shake the plate gently and incubate at room temperature for 40-60 minutes.

Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase

reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent

converts the ADP produced into ATP and generates a luminescent signal. Incubate for 30

minutes at room temperature.

Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to

the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
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Co-Immunoprecipitation (Co-IP) of Endogenous TYK2
This protocol is for identifying protein-protein interactions with TYK2 in a cellular context.

Materials:

Cells expressing endogenous TYK2 (e.g., human T-cell line)

Co-IP Lysis Buffer (non-denaturing, e.g., 50mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA,

1% NP-40) supplemented with protease and phosphatase inhibitors.

Anti-TYK2 antibody (IP-grade)

Isotype control IgG antibody

Protein A/G magnetic beads

Wash Buffer (same as lysis buffer but with lower detergent, e.g., 0.1% NP-40)

Elution Buffer (e.g., 1x Laemmli sample buffer)

Procedure:

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet with ice-cold Co-IP

Lysis Buffer for 30 minutes on ice with occasional vortexing.

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the

supernatant to a new pre-chilled tube. This is the cleared lysate.

Pre-clearing (Optional but Recommended): Add Protein A/G magnetic beads to the cleared

lysate and incubate for 1 hour at 4°C on a rotator. This step removes proteins that non-

specifically bind to the beads.

Immunoprecipitation: Transfer the pre-cleared lysate to a new tube. Add the anti-TYK2

antibody (or control IgG) and incubate overnight at 4°C on a rotator.

Immune Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody

mixture and incubate for 2-4 hours at 4°C on a rotator.
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Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the

beads 3-5 times with ice-cold Wash Buffer.

Elution: After the final wash, remove all supernatant. Add 30-50 µL of Elution Buffer to the

beads and heat at 95°C for 5-10 minutes to elute the protein complexes.

Analysis: Pellet the beads and collect the supernatant. Analyze the eluate by Western

blotting using antibodies against suspected interacting proteins.
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Start:
Cells expressing

endogenous TYK2

1. Cell Lysis
(Non-denaturing buffer)

2. Centrifugation
(Clarify Lysate)

3. Pre-clearing
(with Protein A/G beads)

4. Immunoprecipitation
(Add anti-TYK2 Ab)

5. Immune Complex Capture
(Add new Protein A/G beads)

6. Washing Steps
(Remove non-specific binders)

7. Elution
(e.g., with Laemmli buffer)

8. Analysis
(Western Blot / Mass Spec)

End:
Identify TYK2

interaction partners

Click to download full resolution via product page

Caption: A generalized workflow for Co-Immunoprecipitation of TYK2.
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Cellular Phospho-STAT3 Assay via Flow Cytometry
This protocol measures the phosphorylation of STAT3 in response to cytokine stimulation,

which is a direct downstream readout of TYK2 activity.

Materials:

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line

Cytokine for stimulation (e.g., IL-23, 10-100 ng/mL)

Fixation Buffer (e.g., 1.5% Paraformaldehyde in PBS)

Permeabilization Buffer (e.g., ice-cold 90% Methanol)

Fluorochrome-conjugated antibodies: anti-pSTAT3 (Y705), and cell surface markers (e.g.,

anti-CD3, anti-CD4) to identify cell populations.

Flow Cytometer

Procedure:

Cell Preparation: Prepare a single-cell suspension of PBMCs or cultured cells at a

concentration of 1-5 x 10⁶ cells/mL.

Stimulation: Add the cytokine (e.g., IL-23) to the cells and incubate at 37°C for 15-20

minutes. Include an unstimulated control. If testing inhibitors, pre-incubate cells with the

compound for 1-2 hours before adding the cytokine.

Fixation: Immediately stop the stimulation by adding an equal volume of Fixation Buffer.

Incubate for 10-15 minutes at room temperature. This cross-links proteins and preserves the

phosphorylation state.

Permeabilization: Pellet the cells by centrifugation and discard the supernatant. Resuspend

the cell pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes. This

allows antibodies to access intracellular targets.
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Staining: Wash the cells twice with FACS buffer (PBS + 2% FBS). Resuspend the cells in

FACS buffer containing the anti-pSTAT3 antibody and any cell surface marker antibodies.

Incubate for 30-60 minutes at room temperature, protected from light.

Final Wash: Wash the cells twice with FACS buffer.

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer,

ensuring to collect a sufficient number of events for each sample.

Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells). Analyze the

median fluorescence intensity (MFI) of the pSTAT3 signal in stimulated vs. unstimulated and

inhibitor-treated samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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